



Application Note: Identifying Lorlatinib Resistance Genes using CRISPR-Cas9 Screening

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Compound of Interest		
Compound Name:	Lorlatinib acetate	
Cat. No.:	B609991	Get Quote

Introduction

Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor (TKI) that has shown significant efficacy in treating non-small cell lung cancer (NSCLC), particularly in cases with resistance to earlier-generation TKIs.[1][2] Despite its initial effectiveness, the development of acquired resistance remains a major clinical challenge, limiting long-term patient benefit.[3] Understanding the genetic drivers of Lorlatinib resistance is crucial for developing effective combination therapies and next-generation inhibitors. Genomewide loss-of-function screens using CRISPR-Cas9 technology have become a powerful and unbiased tool for systematically identifying genes whose knockout confers resistance to anticancer drugs.[4][5][6]

This application note provides a comprehensive overview and detailed protocols for utilizing pooled lentiviral CRISPR-Cas9 knockout screens to identify genes that modulate sensitivity and resistance to **Lorlatinib acetate**.

Principle of the Method

The core principle of a pooled CRISPR-Cas9 resistance screen is to generate a diverse population of cells, each with a single gene knockout, and then apply a selective pressure—in this case, Lorlatinib treatment.[5] A lentiviral library of single-guide RNAs (sgRNAs), targeting every gene in the genome, is transduced into a population of Cas9-expressing cancer cells at a





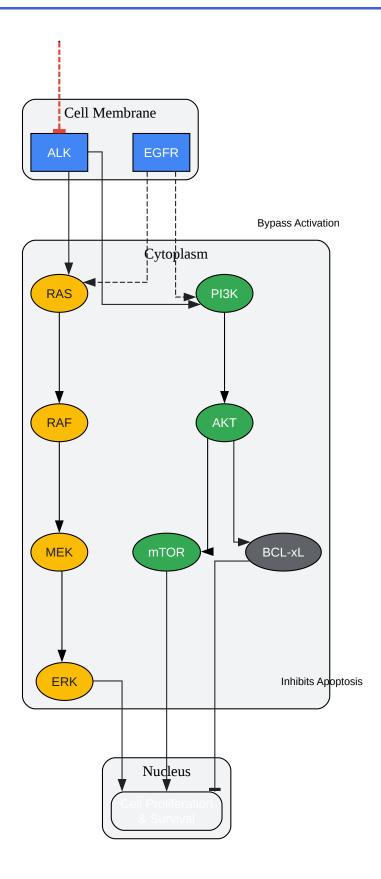


low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.[5] Following drug treatment, cells in which the knockout of a specific gene confers a survival advantage will become enriched in the population. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population compared to a control population, it is possible to identify the genes whose loss leads to Lorlatinib resistance.[7]

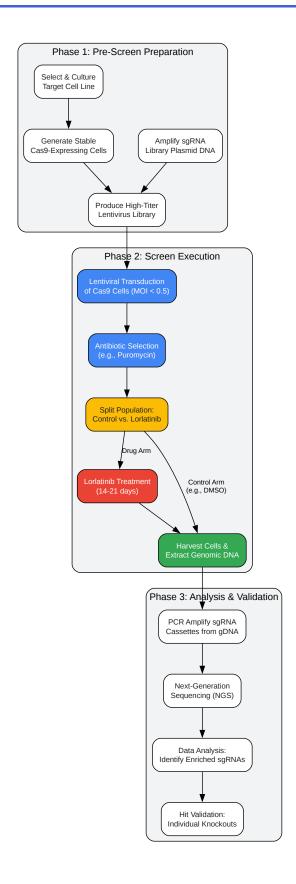
Key Signaling Pathways in Lorlatinib Resistance

Several on-target and off-target mechanisms of resistance to Lorlatinib have been identified. On-target resistance often involves the acquisition of compound mutations within the ALK kinase domain itself.[1][8] Off-target or bypass mechanisms involve the activation of alternative signaling pathways that promote cell survival independently of ALK. CRISPR screens and other functional genomics approaches have been instrumental in identifying these pathways. Key bypass pathways include the RAS/MAPK and PI3K/AKT signaling cascades, often hyperactivated through upstream receptor tyrosine kinases (RTKs) like EGFR.[3][9][10]









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